molecular formula C4H3ClN2O2 B1426217 2-chloro-3-nitro-1H-pyrrole CAS No. 80947-09-7

2-chloro-3-nitro-1H-pyrrole

Cat. No.: B1426217
CAS No.: 80947-09-7
M. Wt: 146.53 g/mol
InChI Key: DRVGSTOYBHWTRB-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Heterocycles in Contemporary Organic Synthesis

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic chemistry. sigmaaldrich.comchemsrc.com Its significance stems from its widespread presence in a vast array of biologically active natural products, including heme, chlorophyll, and various alkaloids. sigmaaldrich.com This natural prevalence has inspired chemists to utilize the pyrrole framework as a central structural motif in the design of novel synthetic molecules with diverse applications.

In modern organic synthesis, pyrrole and its derivatives are indispensable building blocks for creating complex molecular architectures. sigmaaldrich.comorganic-chemistry.org The electron-rich nature of the pyrrole ring makes it reactive towards electrophiles, while also allowing for a variety of functionalization strategies. sigmaaldrich.com This versatility has led to the incorporation of the pyrrole scaffold into numerous commercially successful pharmaceuticals. chemsrc.comrsc.orgevitachem.com Pyrrole-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgtugraz.atorganic-chemistry.orgresearchgate.net Beyond medicine, pyrrole derivatives are integral to the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to their unique electronic and photophysical properties. sigmaaldrich.com

Research Context of Substituted Pyrroles

The functionalization of the pyrrole core with various substituents dramatically influences its chemical reactivity and biological profile. Consequently, a significant area of contemporary research is dedicated to the synthesis and study of substituted pyrroles. organic-chemistry.orgrsc.orgnih.gov Chemists are continuously developing novel and efficient synthetic methodologies to access polysubstituted pyrroles, with a strong emphasis on regioselectivity and sustainability. rsc.orggoogle.comwikipedia.org

The investigation into substituted pyrroles is largely driven by the quest for new therapeutic agents. By creating extensive libraries of pyrrole derivatives with different substitution patterns, researchers can perform high-throughput screening to identify compounds with desired biological activities. tugraz.atajol.info The strategic placement of specific functional groups, such as halogens or nitro groups, is a key aspect of this research. Halogenated pyrroles, for instance, have demonstrated potent bioactivity and can serve as key intermediates for cross-coupling reactions. nih.govscbt.com Similarly, the nitro group is a powerful electron-withdrawing group that can activate the ring for certain transformations and can be converted into other functional groups, most notably an amine. nih.govsci-hub.seresearchgate.net The systematic study of how these substituents modulate the properties of the pyrrole ring is crucial for establishing structure-activity relationships (SAR), which guide the rational design of future molecules. nih.gov

Rationale for Investigating 2-Chloro-3-nitro-1H-pyrrole

The specific compound this compound (CAS 80947-09-7) has emerged as a molecule of significant interest due to its potential as a highly versatile synthetic intermediate. sigmaaldrich.comchemsrc.combldpharm.com The rationale for its investigation is multifaceted, stemming from the unique combination of its functional groups and their strategic placement on the pyrrole ring.

Firstly, the compound is an ideal precursor for the synthesis of complex, polysubstituted heterocycles. The chloro group at the C2 position acts as a competent leaving group, facilitating nucleophilic substitution reactions. organic-chemistry.org Simultaneously, the nitro group at the C3 position is a strong electron-withdrawing group that influences the ring's reactivity and can be readily reduced to an amino group. sci-hub.seresearchgate.net This dual functionality provides two distinct chemical handles for sequential or one-pot transformations, allowing for the construction of elaborate molecular scaffolds from a relatively simple starting material.

Secondly, the 2,3-disubstitution pattern is particularly well-suited for the synthesis of fused bicyclic systems, which are prominent in many biologically active compounds. Specifically, the reduction of the C3-nitro group to an amine, followed by a reaction involving the C2-chloro substituent, can lead to the formation of a new ring fused to the pyrrole core. This strategy is a key approach for constructing frameworks such as the pyrrolo[3,2-b]pyridine series, which are themselves important targets in medicinal chemistry. tugraz.atajol.info

Finally, the study of this compound contributes valuable knowledge to the broader understanding of structure-activity relationships in heterocyclic chemistry. By investigating the reactivity and potential biological profile of this specific substitution pattern, researchers can elucidate the electronic and steric effects of combining a halogen and a nitro group on the pyrrole nucleus. This information is critical for the rational design of new pyrrole-based drugs and functional materials, making this compound a key building block in the synthetic chemist's toolbox. nih.govgoogle.com

Data Tables

Table 1: Physicochemical Properties of this compound This table outlines the basic chemical and physical properties of the title compound.

PropertyValueReference
CAS Number 80947-09-7 chemsrc.combldpharm.com
Molecular Formula C₄H₃ClN₂O₂ bldpharm.com
Molecular Weight 146.53 g/mol bldpharm.com
Appearance Not specified; likely a solid at room temperature
Storage Conditions Inert atmosphere, 2-8°C bldpharm.com

Table 2: Synthetic Utility of Functional Groups in this compound This table summarizes the potential chemical transformations for the key functional groups present in the molecule, highlighting its versatility as a synthetic intermediate.

Functional GroupPositionPotential ReactionsPurpose in Synthesis
Chloro (Cl) C2Nucleophilic Aromatic Substitution (SNAr)Introduction of various nucleophiles (amines, alcohols, thiols, etc.)
Metal-Catalyzed Cross-CouplingFormation of C-C, C-N, or C-O bonds
Nitro (NO₂) C3Reduction to Amino (NH₂)Key step for building fused rings; introduces a basic center
DenitrationRemoval of the group after it has served its directing/activating purpose
Pyrrole N-H N1Deprotonation followed by Alkylation/AcylationIntroduction of substituents on the nitrogen atom

Compound Index

An in-depth exploration of the synthetic methodologies for this compound and its analogs reveals a landscape rich with strategies for the regioselective functionalization of the pyrrole core and direct construction of the heterocyclic system. This article delves into the chemical approaches available for the synthesis of this specific substituted pyrrole, focusing on established and novel methods in heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-nitro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-4-3(7(8)9)1-2-6-4/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVGSTOYBHWTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80947-09-7
Record name 2-chloro-3-nitro-1H-pyrrole
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Chemical Reactivity and Mechanistic Studies of 2 Chloro 3 Nitro 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) Reactivity in Halogenated Nitropyrroles

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including pyrroles. wikipedia.orglibretexts.org However, the reactivity of the pyrrole (B145914) ring in 2-chloro-3-nitro-1H-pyrrole is significantly modulated by the electronic effects of its substituents.

The directing effects of substituents in EAS reactions are crucial for predicting the regiochemical outcome. lumenlearning.com In the case of this compound, both the chloro and nitro groups are deactivating, meaning they decrease the rate of electrophilic substitution compared to unsubstituted pyrrole. wikipedia.orglibretexts.org

The nitro group is a strong deactivating group due to its powerful electron-withdrawing nature through both inductive and resonance effects. libretexts.orgacs.org This effect significantly reduces the electron density of the pyrrole ring, making it less susceptible to attack by electrophiles. youtube.com The chloro group, while also deactivating due to its inductive electron withdrawal, can donate a lone pair of electrons through resonance. lumenlearning.comlibretexts.org This resonance donation, although weaker than its inductive withdrawal, plays a role in directing incoming electrophiles. lumenlearning.comlibretexts.org

Generally, halogens are considered ortho-, para-directors in electrophilic aromatic substitution, while nitro groups are meta-directors. libretexts.orglibretexts.org In the context of the five-membered pyrrole ring, the positions are numbered differently than in benzene. The positions adjacent to the nitrogen (2 and 5) are referred to as alpha (α), and the other two positions (3 and 4) are beta (β). Pyrrole itself preferentially undergoes electrophilic substitution at the α-position due to the greater stability of the resulting cationic intermediate. stackexchange.comuctm.edu

For this compound, the existing substituents already occupy the 2- and 3-positions. The directing effects of the chloro and nitro groups will therefore influence substitution at the remaining 4- and 5-positions. The electron-withdrawing nitro group at the 3-position will strongly deactivate the adjacent 4-position. The chloro group at the 2-position, while deactivating, will direct incoming electrophiles to the position "para" to it, which is the 5-position.

The reaction pathway involves the attack of an electrophile on the electron-rich pyrrole ring, forming a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion. nih.govlibretexts.org The stability of this intermediate is a key factor in determining the regioselectivity. stackexchange.com Attack at the 5-position allows for resonance structures where the positive charge is delocalized onto the nitrogen atom, which is a significant stabilizing factor. Subsequent loss of a proton from the 5-position restores the aromaticity of the pyrrole ring, yielding the 2-chloro-3-nitro-5-substituted-1H-pyrrole product.

Nucleophilic Substitution Reactions at the Chloro Position

The chloro group at the C2 position of this compound is susceptible to nucleophilic substitution. The presence of the strongly electron-withdrawing nitro group at the adjacent C3 position activates the C2 position towards nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (SNAr), where the rate of reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).

The reaction proceeds via an addition-elimination mechanism. rsc.org A nucleophile attacks the carbon atom bearing the chloro group, forming a tetrahedral intermediate. This intermediate is stabilized by resonance, with the negative charge being delocalized onto the nitro group. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyrrole ring is restored, leading to the substituted product. The chloro group at the C2 position serves as a competent leaving group in these reactions.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups at the 2-position of the pyrrole ring.

Reduction and Oxidation Reactions of the Nitro Group

The nitro group at the C3 position of this compound is a versatile functional group that can undergo both reduction and oxidation reactions.

Reduction:

The reduction of the nitro group is a common and synthetically useful transformation. wikipedia.orgmasterorganicchemistry.com It can be achieved using a variety of reducing agents, with the most common outcome being the formation of an amino group. masterorganicchemistry.comalmerja.com This transformation is significant because it converts a strongly electron-withdrawing and deactivating group into a strongly electron-donating and activating group. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, and the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent can sometimes allow for the selective reduction of the nitro group in the presence of other reducible functional groups.

The resulting 2-chloro-1H-pyrrol-3-amine is a valuable intermediate for further synthetic transformations, such as the construction of fused heterocyclic systems.

Oxidation:

While the reduction of the nitro group is more common, oxidation reactions are also possible, although they are less frequently employed for simple nitropyrroles. Strong oxidizing agents can lead to the degradation of the pyrrole ring.

Cycloaddition Reactions Involving the 1H-Pyrrole Ring

The pyrrole ring can participate in cycloaddition reactions, although its aromatic character can make it less reactive than simple alkenes. researchgate.netwikipedia.org The presence of electron-withdrawing substituents, such as the nitro group in this compound, can influence the propensity of the pyrrole ring to act as a diene or a dienophile in Diels-Alder reactions. researchgate.net

In a [4+2] cycloaddition (Diels-Alder reaction), the pyrrole ring can potentially act as the diene. The electron-withdrawing nitro group would decrease the electron density of the diene system, making it more reactive towards electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction.

Pyrroles can also react with carbenes in a [2+1] cycloaddition. For example, reaction with dichlorocarbene (B158193) can lead to the formation of a dichlorocyclopropane intermediate, which can then undergo rearrangement. wikipedia.org

Rearrangement Reactions and Tautomerism

Rearrangement Reactions:

Substituted pyrroles can undergo various rearrangement reactions, often under specific conditions such as high temperatures or the presence of strong acids or bases. thermofisher.com One notable rearrangement involving pyrroles is the Ciamician-Dennstedt rearrangement, which occurs upon reaction with a dihalocarbene and leads to the formation of a 3-halopyridine. wikipedia.org

Tautomerism:

Tautomerism is the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. scribd.com For this compound, prototropic tautomerism is possible. The proton on the nitrogen atom can migrate to one of the carbon atoms of the ring, leading to the formation of tautomeric isomers. However, the 1H-pyrrole tautomer is generally the most stable form due to the preservation of the aromatic sextet of electrons.

Interactive Data Tables

Table 1: Summary of Reactivity for this compound

Reaction TypePosition(s) InvolvedKey Influencing FactorsTypical Outcome
Electrophilic Aromatic SubstitutionC5Directing effects of chloro and nitro groupsSubstitution at the 5-position
Nucleophilic SubstitutionC2Electron-withdrawing nitro groupReplacement of the chloro group
ReductionC3 (Nitro group)Choice of reducing agentFormation of an amino group
CycloadditionPyrrole ringAromaticity, substituentsFormation of bicyclic products

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Preference
-ClElectron-withdrawingElectron-donatingDeactivatingOrtho, Para
-NO₂Electron-withdrawingElectron-withdrawingStrongly DeactivatingMeta

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Nitro 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. For 2-chloro-3-nitro-1H-pyrrole, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its proton and carbon framework. While direct experimental data for this specific molecule is not widely published, a robust prediction of its spectral parameters can be made based on the known spectra of pyrrole (B145914) and the well-established effects of chloro and nitro substituents on aromatic systems.

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the N-H proton and the two protons on the pyrrole ring (H-4 and H-5). The parent pyrrole molecule shows signals for its α-protons (H-2/H-5) at approximately 6.7 ppm and its β-protons (H-3/H-4) at around 6.1 ppm in CDCl₃. The introduction of a chlorine atom at the C-2 position and a nitro group at the C-3 position will significantly influence the chemical shifts of the remaining protons.

The N-H proton is anticipated to appear as a broad singlet at a downfield chemical shift, likely in the range of 8.0-9.5 ppm, due to the electron-withdrawing nature of the substituents and potential for hydrogen bonding. The proton at the C-5 position (H-5), being adjacent to the nitrogen and in a pseudo-ortho position to the chloro group, is expected to be the most downfield of the ring protons. The proton at the C-4 position (H-4) will also be shifted downfield due to the adjacent nitro group. The coupling between H-4 and H-5 should result in a doublet for each signal, with a typical coupling constant (³JHH) of approximately 2-4 Hz.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H 8.0 - 9.5 br s -
H-5 7.0 - 7.5 d 2-4

Note: Predicted values are based on analogous compounds and substituent effects. Solvent: CDCl₃.

The ¹³C NMR spectrum of this compound will provide crucial information about the carbon skeleton. The spectrum is expected to display four signals for the four carbon atoms of the pyrrole ring. The chemical shifts are influenced by the electronegativity and resonance effects of the chloro and nitro substituents.

The carbon atom attached to the chlorine (C-2) will be significantly deshielded and is expected to appear in the range of 120-130 ppm. The carbon bearing the nitro group (C-3) will also be downfield, likely in the 135-145 ppm region. The C-4 and C-5 carbons will have chemical shifts influenced by their position relative to the substituents. C-5, being an α-carbon to the nitrogen, is expected around 115-125 ppm, while C-4, a β-carbon, will likely be in a similar or slightly more upfield region.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 120 - 130
C-3 135 - 145
C-4 110 - 120

Note: Predicted values are based on analogous compounds and substituent effects. Solvent: CDCl₃.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-4 and H-5, confirming their vicinal relationship and providing definitive evidence for their connectivity within the pyrrole ring.

HMBC: The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This would be instrumental in assigning the quaternary carbons (C-2 and C-3). For instance, H-4 would be expected to show correlations to C-2, C-3, and C-5. Similarly, H-5 would likely show correlations to C-3 and C-4. The N-H proton could also show correlations to C-2 and C-5, further solidifying the assignments.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the nitro and chloro groups, as well as the pyrrole ring.

The nitro group (NO₂) has two strong and characteristic stretching vibrations in the IR spectrum. The asymmetric stretch is typically observed in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears in the 1360-1290 cm⁻¹ range for aromatic nitro compounds. orgchemboulder.com These bands are often very intense. In the Raman spectrum, the symmetric stretch is usually more intense.

The C-Cl stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 850 and 550 cm⁻¹. libretexts.orglibretexts.org This band can sometimes be weak and may be coupled with other vibrations.

The pyrrole ring itself will exhibit characteristic N-H and C-H stretching vibrations. The N-H stretch is expected as a broad band around 3400-3200 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations will likely be observed just above 3000 cm⁻¹.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch 3400 - 3200
C-H (aromatic) Stretch 3100 - 3000
NO₂ Asymmetric Stretch 1550 - 1475
NO₂ Symmetric Stretch 1360 - 1290

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₄H₃ClN₂O₂.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak would be observed, which is characteristic of compounds containing a single chlorine atom.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) or a nitro radical (•NO₂), leading to significant fragment ions. nih.gov The loss of a chlorine radical (•Cl) is also a probable fragmentation pathway. Subsequent fragmentation of the pyrrole ring could lead to the loss of HCN.

Predicted Mass Spectrometry Data for this compound

m/z Interpretation
[M]⁺, [M+2]⁺ Molecular ion peak and its isotope peak
[M - NO₂]⁺ Loss of a nitro group
[M - Cl]⁺ Loss of a chlorine atom

Table of Mentioned Compounds

Compound Name
This compound
Pyrrole
2-chloropyrrole
3-nitropyrrole

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with a high degree of accuracy. For this compound, with a molecular formula of C₄H₃ClN₂O₂, the calculated monoisotopic mass provides a theoretical benchmark for experimental verification.

Theoretical Exact Mass:

Based on the isotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass of this compound can be calculated.

Expected HRMS Findings:

An experimental HRMS analysis of this compound is anticipated to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to the calculated exact mass. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions. The presence of a chlorine atom would also be evident from the characteristic isotopic pattern, with a peak for the ³⁷Cl isotope appearing at M+2 with an intensity of approximately one-third of the main ³⁵Cl peak.

Interactive Data Table: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₄H₃ClN₂O₂
Calculated Monoisotopic Mass145.98865 Da
Calculated Molecular Weight146.53 g/mol

Note: The table above is generated based on theoretical calculations, as specific experimental HRMS data for this compound is not currently available in the public domain.

X-ray Diffraction (XRD) Analysis

X-ray diffraction analysis, particularly on a single crystal, provides the most definitive three-dimensional structural information of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Crystallography for Solid-State Molecular Structure

The successful growth of a suitable single crystal of this compound would be the prerequisite for this analysis. Once a crystal of sufficient quality is obtained and subjected to X-ray diffraction, a detailed crystallographic dataset can be collected and refined to reveal the intricate details of its molecular architecture.

Anticipated Structural Features:

The resulting crystal structure would confirm the substitution pattern on the pyrrole ring, detailing the planarity of the ring and the orientation of the chloro and nitro substituents. Key parameters such as the C-Cl, C-N, and N-O bond lengths, as well as the bond angles within the pyrrole ring and the nitro group, would be precisely measured. Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonding (involving the pyrrole N-H) or halogen bonding.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterExpected Data Range/Type
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensions (a, b, c)To be determined (Å)
Unit Cell Angles (α, β, γ)To be determined (°)
Volume (V)To be determined (ų)
Z (Molecules per unit cell)To be determined
Calculated DensityTo be determined (g/cm³)

Note: The table above presents a template for expected crystallographic data. As of the latest available information, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Therefore, no experimental data can be provided.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Nitro 1h Pyrrole

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry serves as a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, intermediates, and transition states. bldpharm.com Quantum chemical methods, particularly Density Functional Theory (DFT), are frequently employed to model these processes with a favorable balance of accuracy and computational cost. acs.org

For a molecule like 2-chloro-3-nitro-1H-pyrrole, computational methods can elucidate mechanisms of reactions such as electrophilic aromatic substitution, nucleophilic substitution, or cycloadditions. nih.gov Calculations can identify the most probable reaction pathways by determining the geometries of reactants, products, and, crucially, the transition states that connect them.

A transition state represents the highest energy point along a reaction coordinate. Its structure provides critical insights into the bond-making and bond-breaking processes. By calculating the activation energy (the energy difference between the reactants and the transition state), researchers can predict reaction rates and understand how substituents, like the chloro and nitro groups on the pyrrole (B145914) ring, influence reactivity. For instance, theoretical investigations into the self-organization of tetrasubstituted pyrroles have successfully mapped out reaction pathways and calculated activation barriers, demonstrating the feasibility of the proposed mechanisms under mild conditions. acs.org

Table 1: Illustrative Example of Calculated Energies for a Hypothetical Reaction Pathway

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials0.0
Transition StateHighest energy point+25.4
IntermediateA stable intermediate species-5.2
ProductsFinal products-15.8

This table provides hypothetical data to illustrate the type of information obtained from computational studies of reaction mechanisms.

Theoretical Prediction of Spectroscopic Properties (e.g., Simulated IR/Raman/NMR Spectra)

Computational methods allow for the theoretical prediction of various spectroscopic properties, which can be invaluable for identifying and characterizing molecules. These simulated spectra serve as a benchmark for comparison with experimental data.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational spectra (IR and Raman) can be simulated by calculating the harmonic vibrational frequencies of the molecule's optimized geometry. DFT calculations are highly effective for this purpose. researchgate.netresearchgate.net The resulting frequencies correspond to specific vibrational modes, such as C-H stretching, N-O stretching of the nitro group, or C-Cl stretching. Comparing the calculated spectrum of this compound with an experimental one would help confirm its structure and the assignment of its vibrational bands. For example, a computational study on the related molecule 2-chloro-5-nitropyridine (B43025) successfully correlated simulated IR and Raman spectra with experimental findings, aiding in the complete vibrational assignment. researchgate.netresearchgate.net

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for an Analogous Compound (2-chloro-5-nitropyridine)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
NO₂ symmetric stretch13501348
C-Cl stretch785790
Pyrrole ring stretch15801575
C-H stretch31003095

Data is illustrative and based on findings for analogous compounds to demonstrate the principle. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts. researchgate.net These calculations can help in assigning peaks in experimental spectra and can be particularly useful for distinguishing between isomers. Studies on various pyrrole derivatives have shown a good correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts. nih.gov

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
H (on N)~11.5 - 12.5
H (on C4)~6.8 - 7.2
H (on C5)~7.3 - 7.7
C2~125 - 130
C3~140 - 145
C4~110 - 115
C5~120 - 125

These values are estimates based on typical shifts for substituted pyrroles and are for illustrative purposes only.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational chemistry provides a means to predict the NLO properties of molecules, guiding the design of new materials. Key NLO properties include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Molecules with large hyperpolarizability values are desirable for NLO applications. These properties are often found in molecules with significant charge separation, typically those containing electron-donating and electron-accepting groups connected by a π-conjugated system. The pyrrole ring can act as part of the conjugated system, while the nitro group is a strong electron-withdrawing group. The chlorine atom also influences the electronic distribution.

Computational methods like DFT can be used to calculate these NLO parameters. For this compound, calculations would likely reveal a significant dipole moment and first-order hyperpolarizability due to the push-pull nature of the substituents on the pyrrole ring. Studies on other pyrrole derivatives have demonstrated that strategic substitution can enhance NLO properties. nih.gov

Table 4: Illustrative Calculated NLO Properties for Pyrrole Derivatives

CompoundDipole Moment (μ) (Debye)Average Polarizability (⟨α⟩) (a.u.)First Hyperpolarizability (β) (a.u.)
Pyrrole1.805510
2-Nitropyrrole4.5070250
2-Chloro-3-nitropyrrole (Hypothetical)~5.0~80~350

Values for pyrrole and 2-nitropyrrole are representative. Values for this compound are hypothetical estimates for illustrative purposes.

Utility of 2 Chloro 3 Nitro 1h Pyrrole in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block

The inherent chemical functionalities of 2-chloro-3-nitro-1H-pyrrole position it as a highly adaptable precursor for a wide range of chemical transformations. The presence of the chloro group at the C-2 position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a diverse array of substituents. Simultaneously, the nitro group at the C-3 position significantly influences the electronic properties of the pyrrole (B145914) ring, rendering it more susceptible to certain transformations and offering a pathway to further functionalization, most notably through its reduction to an amino group.

This dual functionality allows for a stepwise and controlled elaboration of the pyrrole scaffold. Chemists can selectively target either the chloro or the nitro group, or orchestrate sequential reactions involving both, to construct complex molecules with a high degree of precision. The strategic placement of these two functional groups provides a synthetic linchpin for the assembly of more elaborate heterocyclic structures.

Formation of Fused Heterocyclic Systems Containing the Pyrrole Moiety

One of the most significant applications of this compound lies in its utility as a starting material for the synthesis of fused heterocyclic systems. These polycyclic structures are prevalent in a vast number of biologically active natural products and pharmaceutical agents. The strategic positioning of the chloro and nitro groups on the pyrrole ring facilitates annulation reactions, leading to the formation of new rings fused to the pyrrole core.

A prominent example is the synthesis of pyrrolo[2,3-b]pyridines, a class of compounds with demonstrated therapeutic potential. The general synthetic strategy involves the reduction of the nitro group of a 2-chloro-3-nitropyrrole derivative to an amine. This newly formed amino group can then participate in an intramolecular cyclization by displacing the adjacent chloro substituent, thereby forming the fused pyridine (B92270) ring. This approach offers a convergent and efficient route to this important heterocyclic scaffold.

While specific examples starting directly from this compound are not extensively detailed in readily available literature, the underlying chemical principles are well-established in the synthesis of analogous fused pyrrole systems. nih.govresearchgate.net The reactivity of the 2-chloro-3-aminopyrrole intermediate, derived from the title compound, makes it a prime candidate for such cyclization strategies.

Precursor in the Synthesis of Polysubstituted Pyrrole Derivatives

The generation of polysubstituted pyrroles is a cornerstone of medicinal chemistry and materials science, as the nature and position of substituents profoundly impact the molecule's properties. This compound serves as an excellent starting point for accessing a variety of polysubstituted pyrrole derivatives through sequential functionalization.

The chloro atom can be displaced by a range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities at the C-2 position. Furthermore, the nitro group can be readily reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions. This amino group can also direct further electrophilic substitution on the pyrrole ring.

The following table illustrates the potential for creating a library of polysubstituted pyrroles from this versatile precursor:

Reagent/ReactionPosition of FunctionalizationResulting Substituent
R-NH₂ (Nucleophilic Substitution)C-2-NHR
R-OH / Base (Nucleophilic Substitution)C-2-OR
R-SH / Base (Nucleophilic Substitution)C-2-SR
Reduction (e.g., H₂, Pd/C)C-3-NH₂
Acylation of Amine (e.g., Ac₂O)C-3 (after reduction)-NHCOCH₃
Alkylation of Amine (e.g., R-X)C-3 (after reduction)-NHR

This step-wise approach allows for the systematic variation of substituents around the pyrrole core, enabling the exploration of structure-activity relationships in drug discovery programs.

Application in Multi-Component Reaction Sequences for Scaffold Diversity

Multi-component reactions (MCRs) have gained significant traction in modern organic synthesis due to their efficiency in generating molecular complexity from simple starting materials in a single synthetic operation. While direct participation of this compound in a classical one-pot, multi-component reaction is not yet widely documented, its derivatives are prime candidates for such transformations.

The general principle of MCRs involves the combination of three or more reactants to form a product that incorporates substantial portions of all the starting materials. The functional handles present in derivatives of this compound, such as the amino group obtained after nitro reduction, can readily participate in various MCRs. For instance, a 2-substituted-3-aminopyrrole could be a component in a Biginelli-type or Hantzsch-type reaction, leading to the rapid construction of complex, fused heterocyclic scaffolds.

The potential for derivatizing both the C-2 and C-3 positions of the starting pyrrole allows for the generation of a diverse set of building blocks for MCRs. This, in turn, facilitates the creation of large and diverse libraries of complex molecules for high-throughput screening in the search for new bioactive compounds. The application of MCRs to derivatives of this compound represents a promising avenue for the efficient generation of novel chemical entities with diverse and potentially valuable biological activities. bohrium.com

Q & A

Q. Key parameters for optimization :

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during halogenation .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nitro group stability .
  • Catalysts : Acidic or basic catalysts (e.g., NaOH) can accelerate specific steps, such as cyclization .

Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Answer:
Robust characterization requires a combination of techniques:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity. For example, pyrrole protons typically resonate at δ 6.5–7.5 ppm, while nitro groups deshield adjacent carbons .
  • IR Spectroscopy : Nitro groups show strong absorption bands near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Chlorine substituents may exhibit C-Cl stretching at 550–750 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. For example, chlorine isotopes (³⁵Cl/³⁷Cl) produce characteristic doublets .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry and crystal packing. Programs like SHELXL refine structural models against diffraction data .

How should researchers address discrepancies in reported synthetic yields of this compound derivatives?

Answer:
Yield discrepancies often arise from subtle variations in:

  • Reagent purity : Trace moisture can hydrolyze chloroacetyl intermediates, reducing yields .
  • Workup protocols : Incomplete extraction or crystallization steps may lead to losses. Use TLC to monitor reaction progress and optimize isolation .
  • Regiochemical control : Competing nitration pathways (e.g., C-2 vs. C-5 nitration in pyrroles) require strict temperature and solvent control .

Q. Mitigation strategies :

  • Reproduce literature methods with exact reagent grades and conditions.
  • Perform kinetic studies to identify rate-limiting steps .
  • Use computational tools (e.g., DFT) to predict favorable reaction pathways .

What strategies are recommended for analyzing the structure-activity relationships (SAR) of this compound in drug discovery?

Answer:
SAR analysis involves:

  • Functional group modifications : Replace the nitro group with bioisosteres (e.g., cyano or sulfonamide) to evaluate toxicity and potency. Analogous studies on pyrrolo[2,3-b]pyridine derivatives show that chloro and nitro groups enhance target binding .
  • Pharmacophore mapping : Use docking simulations to identify interactions with biological targets (e.g., kinases or enzymes). For example, the nitro group may act as a hydrogen bond acceptor .
  • In vitro assays : Test derivatives against disease models (e.g., anti-inflammatory or antimicrobial) to correlate substituent effects with activity .

Advanced tip : Combine X-ray crystallography (for target-ligand complexes) and molecular dynamics simulations to refine SAR models .

What methodologies are employed to determine the crystal structure of this compound using X-ray diffraction?

Answer:
Crystal structure determination involves:

Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion .

Structure Solution : Apply direct methods (e.g., SHELXT) to phase the data. For challenging cases, employ charge-flipping algorithms .

Refinement : Use SHELXL to optimize atomic positions, displacement parameters, and occupancy factors. Constrain nitro and chloro groups using DFIX and ISOR commands .

Validation : Check for errors using tools like PLATON (e.g., ADDSYM for missed symmetry) .

Q. Key challenges :

  • Disorder in nitro or chloro groups requires split-atom modeling.
  • Weak diffraction due to crystal defects: Optimize crystallization solvents (e.g., DMSO/water mixtures) .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Computational approaches include:

  • DFT Calculations : Optimize transition states to evaluate activation energies. For example, the chloro group’s leaving ability can be compared to bromo or iodo analogs .
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro group proximity) prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation effects to predict solvent-dependent reactivity (e.g., DMSO vs. THF) .

Case study : MD simulations of 2-chloro-1H-pyrrolo[3,2-c]pyridin-3-yl ethanone revealed accelerated substitution in polar solvents due to stabilized transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.